

Potential research areas for 4-Methyl-2-pentanol

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Compound of Interest

Compound Name: 4-Methyl-2-pentanol

Cat. No.: B046003

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An In-depth Technical Guide on Potential Research Areas for **4-Methyl-2-pentanol**

Abstract

4-Methyl-2-pentanol, a secondary alcohol also known as Methyl Isobutyl Carbinol (MIBC), is a chiral organic compound with the formula $C_6H_{14}O$.^[1] While it is widely utilized in industrial settings as a solvent for dyes, oils, and resins, and as a frother in mineral flotation, its potential in more advanced scientific research, particularly in drug development and specialized organic synthesis, remains largely underexplored.^{[2][3]} This technical guide provides a comprehensive overview of **4-Methyl-2-pentanol** for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, toxicological profile, and highlights key areas for future research, including its application as a chiral building block and a scaffold for novel bioactive compounds. Detailed experimental protocols and visual diagrams of relevant pathways are provided to facilitate further investigation.

Physicochemical and Toxicological Profile

A foundational understanding of a molecule's properties and safety is paramount for its application in a research and development context.

Physicochemical Data

4-Methyl-2-pentanol is a colorless liquid characterized by a mild odor.^{[4][5]} A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Methyl-2-pentanol**

Property	Value
Molecular Formula	C ₆ H ₁₄ O[1]
Molecular Weight	102.17 g/mol [1]
Boiling Point	130-135 °C[1][4]
Melting Point	-90 °C[4]
Density	0.802 g/mL at 25 °C[1]
Flash Point	41 °C[1]
Solubility in Water	15 g/L[3]
Log Kow	1.43[5]

Toxicological Data

The toxicological data for **4-Methyl-2-pentanol** is essential for ensuring safe handling and for evaluating its potential as a therapeutic agent or a component thereof. Table 2 provides a summary of the available toxicological information. The compound exhibits low acute toxicity through oral and dermal routes of exposure.[6] It is known to be an irritant to the skin, eyes, and respiratory system.[4][7]

Table 2: Toxicological Data for **4-Methyl-2-pentanol**

Parameter	Species	Value
LD ₅₀ (Oral)	Rat	2260 mg/kg bw[6]
LD ₅₀ (Dermal)	Rabbit	2870 mg/kg bw[6]
Inhalation Hazard	Rat	Anesthetic effects at high vapor concentrations[6]
Irritation	Human	Irritating to eyes, nose, and throat at concentrations ≥ 50 ppm[8]

Potential Research Areas

The distinct structural characteristics of **4-Methyl-2-pentanol**, particularly its chirality, suggest several promising avenues for scientific exploration.

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the second carbon atom makes **4-Methyl-2-pentanol** a valuable chiral precursor for the synthesis of enantiomerically pure molecules, a critical aspect in the development of pharmaceuticals where stereochemistry can dictate efficacy and safety.

[1]

- **Chiral Pool Synthesis:** The distinct (R)- and (S)-enantiomers of **4-Methyl-2-pentanol** can be utilized as starting materials to impart chirality to new, more complex molecules.[1]
- **Chiral Auxiliaries:** The 4-methyl-2-pentyl moiety can function as a chiral auxiliary, guiding the stereochemical outcome of a reaction.[1]
- **Novel Chiral Ligands:** The chiral framework of **4-Methyl-2-pentanol** can be integrated into the design of novel ligands for use in asymmetric catalysis.

Development of Novel Bioactive Derivatives

While **4-Methyl-2-pentanol** itself demonstrates limited specific biological activity, its molecular structure serves as a viable scaffold for the synthesis of new compounds with potential therapeutic value.[9]

- **Esterification and Etherification:** The hydroxyl group is readily available for chemical modification to form esters and ethers, classes of compounds that include many biologically active substances.[10]
- **Introduction of Pharmacophores:** Known pharmacologically active functional groups can be attached to the **4-Methyl-2-pentanol** backbone to create new chemical entities with targeted biological activity.
- **Structure-Activity Relationship (SAR) Studies:** Systematic derivatization and subsequent biological screening can facilitate the identification of compounds with optimized therapeutic properties and minimal toxicity.

Investigation of Neurological and Cellular Effects

It is established that aliphatic alcohols can impact the central nervous system and the function of cell membranes.[9][11] However, the precise molecular mechanisms of **4-Methyl-2-pentanol**'s interactions are not well-defined.

- **Modulation of Ion Channels and Receptors:** Future research could explore the interaction of **4-Methyl-2-pentanol** and its derivatives with neuronal targets such as ion channels (e.g., GABAA receptors), which are frequently modulated by anesthetic and sedative compounds. [11]
- **Effects on Cell Membrane Properties:** The lipophilic nature of **4-Methyl-2-pentanol** suggests it may integrate into cellular membranes, potentially altering membrane fluidity and the function of embedded proteins.[12]
- **Influence on Signaling Pathways:** Investigations could be directed at determining whether **4-Methyl-2-pentanol** or its derivatives can modulate key intracellular signaling pathways, for instance, those involved in cellular processes like inflammation or apoptosis.

Biocatalysis and Metabolic Engineering

The production of **4-Methyl-2-pentanol** via engineered microbial metabolic pathways offers a sustainable and potentially more selective alternative to traditional chemical synthesis.[13][14]

- **Pathway Optimization:** Research efforts can be aimed at enhancing the yield and efficiency of the biosynthetic route by identifying and engineering the key enzymes involved.[13]
- **Enantioselective Production:** Metabolic engineering could be employed to develop microbial strains capable of selectively producing either the (R)- or (S)-enantiomer.
- **Biocatalytic Derivatization:** The use of enzymes to perform stereoselective modifications of **4-Methyl-2-pentanol** could provide access to a diverse array of chiral derivatives.

Experimental Protocols

To aid researchers in exploring the aforementioned areas, the following detailed experimental methodologies are provided.

Asymmetric Synthesis of (R)-4-Methyl-2-pentanol

This protocol outlines the asymmetric reduction of 4-methyl-2-pentanone to (R)-**4-Methyl-2-pentanol** using an alcohol dehydrogenase (ADH).^[1]

- Materials: 4-methyl-2-pentanone, a suitable (R)-selective alcohol dehydrogenase, NADH, buffer solution (e.g., 100 mM Tris-HCl, pH 7.5), and an organic solvent for extraction (e.g., ethyl acetate).
- Procedure:
 - Prepare a solution of 4-methyl-2-pentanone in the buffer.
 - Add NADH and the alcohol dehydrogenase to the reaction mixture.
 - Incubate at a controlled temperature (e.g., 30°C) with gentle agitation.
 - Monitor the reaction's progress using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
 - Upon completion, extract the product with an organic solvent.
 - Purify the (R)-**4-Methyl-2-pentanol** via column chromatography or distillation.
 - Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol

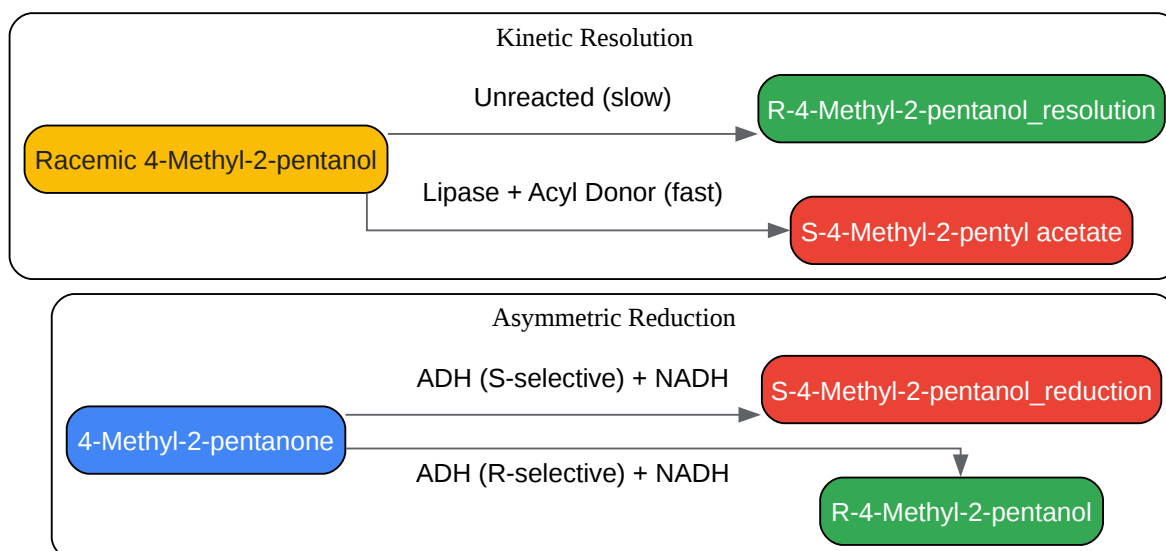
This method employs a lipase to selectively acylate one enantiomer, enabling the separation of the unreacted, enantiomerically enriched alcohol.^[1]

- Materials: Racemic **4-Methyl-2-pentanol**, a lipase such as *Candida antarctica* lipase B (CALB), an acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., hexane).
- Procedure:
 - Dissolve the racemic **4-Methyl-2-pentanol** in the organic solvent.

- Introduce the lipase and the acyl donor.
- Incubate the mixture with shaking at an appropriate temperature (e.g., 40°C).
- Track the conversion by GC, monitoring the formation of the ester and consumption of the alcohol.
- Terminate the reaction at approximately 50% conversion to maximize the enantiomeric excess of the remaining alcohol and the produced ester.
- Remove the enzyme via filtration.
- Separate the unreacted alcohol from the ester using column chromatography.
- Analyze the enantiomeric excess of both the isolated alcohol and the ester.

Visualizations

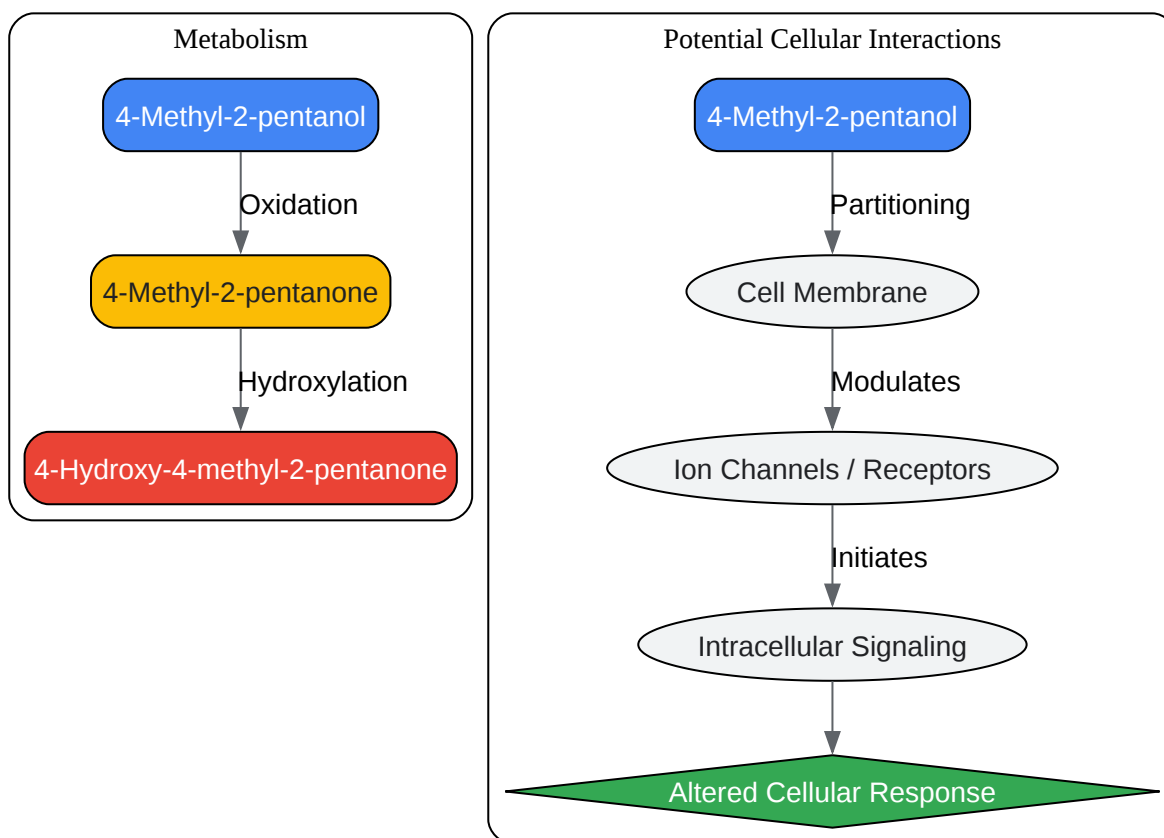
Diagram of Synthetic Pathways



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Caption: Enantioselective synthesis routes for **4-Methyl-2-pentanol**.

Diagram of Metabolic and Cellular Interaction Pathways



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Caption: Metabolic fate and potential cellular interactions of **4-Methyl-2-pentanol**.

Conclusion

4-Methyl-2-pentanol is a molecule of significant interest with considerable, yet largely untapped, potential in the fields of asymmetric synthesis and as a foundational structure for the discovery of new bioactive molecules. Its inherent chirality, the ease with which it can be derivatized, and its suitability for biocatalytic production make it an appealing candidate for innovative research in chemistry, biology, and pharmacology. This technical guide provides a solid starting point for researchers to delve into these promising areas and to fully realize the scientific potential of this versatile alcohol. Further exploration of its specific biological interactions and the systematic development of its derivatives are crucial next steps to fully harness its utility in the pharmaceutical and life sciences sectors.

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